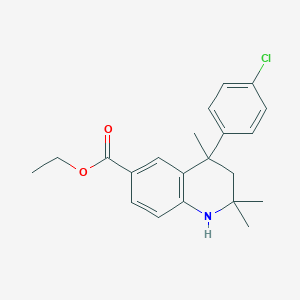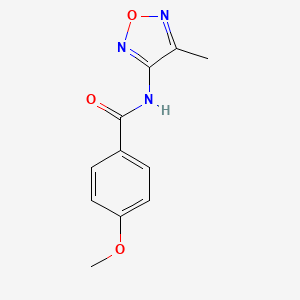![molecular formula C27H27ClN6O B11041741 (2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methylphenyl)prop-2-enamide](/img/structure/B11041741.png)
(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto **(2E)-N-{(E)-{[2-(5-cloro-1H-indol-3-il)etil]amino}[(4,6-dimetilpirimidin-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine moiety, and finally, the coupling with the guanidine group. Key reagents and conditions include:
Step 1: Synthesis of 5-chloro-1H-indole-3-yl ethylamine via halogenation and amination reactions.
Step 2: Coupling of 5-chloro-1H-indole-3-yl ethylamine with 4,6-dimethyl-2-chloropyrimidine under basic conditions to form the intermediate.
Step 3: Reaction of the intermediate with (E)-3-(2-methylphenyl)-2-propenoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[2-(5-bromo-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine
- **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine is unique due to the presence of the chloro group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C27H27ClN6O |
|---|---|
Peso molecular |
487.0 g/mol |
Nombre IUPAC |
(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H27ClN6O/c1-17-6-4-5-7-20(17)8-11-25(35)33-26(34-27-31-18(2)14-19(3)32-27)29-13-12-21-16-30-24-10-9-22(28)15-23(21)24/h4-11,14-16,30H,12-13H2,1-3H3,(H2,29,31,32,33,34,35)/b11-8+ |
Clave InChI |
CPTGQXSYXQVCAC-DHZHZOJOSA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=C/C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C |
SMILES canónico |
CC1=CC=CC=C1C=CC(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11041658.png)
![2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B11041663.png)

![(5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11041677.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041685.png)

![2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041706.png)
![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11041710.png)
![8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11041714.png)

![(4Z)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11041732.png)
![4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11041734.png)
![2,4-diamino-5-(2,4-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041736.png)
![2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041750.png)
